Cas no 56877-38-4 (L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester)
L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester
- (L)-N-Z-iodoalanine methyl ester
- (R)-benzyloxycarbonylamino-3-iodopropionic acid methyl ester
- methyl (R)-2-(((benzyloxy)carbonyl)amino)-3-iodopropanoate
- N-benzyloxycarbonyl-3-iodo-L-alanine methyl ester
- N-Cbz-3-iodoalanine methyl ester
- Nα-benzyloxycarbonyl-3-iodo-L-alanine methyl ester
- F80396
- 3-Iodo-N-Cbz-L-alanine methyl ester
- SCHEMBL1200288
- (R)-methyl 2-(benzyloxycarbonylamino)-3-iodopropanoate
- methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-iodopropanoate
- (R)-2-BENZYLOXYCARBONYLAMINO-3-IODO-PROPIONIC ACID METHYL ESTER
- (R)-2-BENZYLOXYCARBONYLAMINO-3-IODO-PROPIONICACIDMETHYLESTER
- CADXRZVJHPSEOI-JTQLQIEISA-N
- methyl N-((benzyloxy)carbonyl)-3-iodo-L-alaninate
- 56877-38-4
- methyl (2R)-3-iodo-2-(phenylmethoxycarbonylamino)propanoate
-
- MDL: MFCD13189978
- Inchi: 1S/C12H14INO4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,16)/t10-/m0/s1
- InChI Key: CADXRZVJHPSEOI-JTQLQIEISA-N
- SMILES: IC[C@@H](C(=O)OC)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 362.99700
- Monoisotopic Mass: 362.99676g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 64.6Ų
Experimental Properties
- PSA: 64.63000
- LogP: 2.28030
L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester Pricemore >>
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L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester Related Literature
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester
Introduction to L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester (CAS No. 56877-38-4)
L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester, is a specialized chemical compound with the CAS number 56877-38-4. This compound is of significant interest in the field of pharmaceutical chemistry due to its unique structural properties and potential applications in drug synthesis. The presence of both an iodo substituent and a N-(phenylmethoxy)carbonyl group makes it a versatile intermediate in the synthesis of more complex molecules.
The compound's structure is characterized by a chiral center at the alanine moiety, which is crucial for its role in the synthesis of enantiomerically pure pharmaceuticals. The methyl ester functionality at one end of the molecule provides a reactive site for further chemical modifications, making it valuable in peptide coupling reactions and other synthetic pathways.
In recent years, there has been growing interest in the development of new methodologies for constructing complex organic molecules. L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester, has emerged as a key intermediate in these efforts. Its reactivity allows for the efficient introduction of various functional groups, facilitating the synthesis of biologically active compounds.
One of the most compelling applications of this compound is in the field of peptide chemistry. The combination of an iodo group and a carbobenzyloxy (Cbz) protecting group makes it an ideal candidate for solid-phase peptide synthesis (SPPS). The iodo group can be selectively removed under mild conditions to reveal the free amine, while the Cbz group provides stability during coupling reactions. This dual functionality has been exploited in the synthesis of peptidomimetics and other therapeutic agents.
Recent studies have highlighted the utility of L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester in the development of novel antibiotics. The structural motif present in this compound has been shown to mimic natural amino acids, which can be leveraged to design molecules that disrupt bacterial protein synthesis. Such findings are particularly relevant in the context of rising antibiotic resistance, where innovative approaches to drug design are urgently needed.
The compound's role in medicinal chemistry extends beyond peptides and antibiotics. It has been utilized as a building block in the synthesis of small-molecule inhibitors targeting various disease-related pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are critical in treating cancers and inflammatory diseases.
The synthesis of L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester involves multi-step organic transformations that highlight its synthetic versatility. The process typically begins with the protection of an amine group followed by iodination. Subsequent introduction of the carbobenzyloxy group completes the structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity.
In conclusion, L-Alanine, 3-iodo-N-[(phenylmethoxy)carbonyl]-, methyl ester (CAS No. 56877-38-4) is a highly valuable compound in pharmaceutical research and development. Its unique structural features make it an indispensable tool for constructing complex organic molecules, particularly in peptide chemistry and antibiotic development. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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